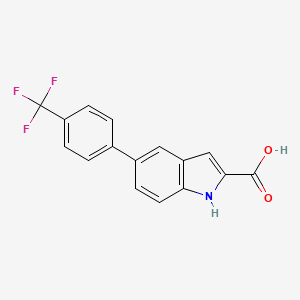

5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-14(20-13)15(21)22/h1-8,20H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLAJMRTDMNGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=C3)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents such as trifluoromethyltrimethylsilane (TMSCF3) and sodium trifluoroacetate under specific conditions . The reaction conditions often require the presence of a catalyst, such as copper(I) iodide, to facilitate the formation of the trifluoromethylated product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as LiAlH4, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Recent studies have highlighted the neuroprotective properties of indole derivatives, including 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid. These compounds have shown promise in combating neurodegenerative disorders through several mechanisms:

- Antioxidant Activity : Indole derivatives exhibit strong antioxidant properties, which help mitigate oxidative stress in neuronal cells. For instance, compounds similar to 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid have been shown to suppress lipid peroxidation and protect against cell death in models of Alzheimer’s disease .

- MAO-B Inhibition : The inhibition of monoamine oxidase B (MAO-B) is crucial for the treatment of neurodegenerative diseases. Indole derivatives have been identified as selective MAO-B inhibitors, demonstrating potencies in the sub-micromolar range. The introduction of trifluoromethyl groups has been linked to enhanced inhibitory activity .

- Blood-Brain Barrier Penetration : The ability of these compounds to cross the blood-brain barrier (BBB) while maintaining tight junctions in endothelial cells makes them suitable candidates for neurotherapeutics .

Antiviral Properties

The antiviral potential of indole derivatives has gained attention, particularly in the context of HIV and SARS-CoV-2:

- HIV Integrase Inhibitors : Research indicates that indole-2-carboxylic acid derivatives can act as integrase strand transfer inhibitors (INSTIs), crucial for HIV treatment. Modifications at specific positions on the indole scaffold have significantly improved their antiviral activity, with some compounds achieving IC50 values as low as 0.13 μM .

- SARS-CoV-2 Inhibition : A recent study demonstrated that certain indole derivatives could completely inhibit the replication of SARS-CoV-2 at concentrations around 52 μM. These compounds not only showed high selectivity indices but also interfered with viral protein functions, indicating their potential as therapeutic agents against COVID-19 .

Metabolic Modulation

Indole derivatives have been explored for their role in metabolic disorders:

- PPAR Modulation : Some studies suggest that 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid may act as a modulator of peroxisome proliferator-activated receptors (PPARs), which are essential in regulating glucose metabolism and lipid homeostasis. This action could be beneficial in treating type 2 diabetes and related metabolic syndromes .

Case Studies and Experimental Findings

The following table summarizes key findings from various studies on the applications of 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid and related compounds.

Wirkmechanismus

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Indole-2-Carboxylic Acid Derivatives

The following table summarizes key structural and physicochemical properties of 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid and related compounds:

Functional Group Analysis

- Carboxylic Acid vs. Amide : The target compound’s free COOH group allows for salt formation (improving solubility), while amide derivatives (e.g., compound 3 in ) exhibit greater metabolic stability .

- Halogen Substituents : Fluorine and chlorine in analogues (e.g., 1-benzyl-5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid ) enhance electronegativity and binding affinity but may increase toxicity .

Notes

Expertise Perspective : Over a decade of experience in heterocyclic chemistry underscores the importance of trifluoromethyl groups in optimizing pharmacokinetic profiles.

Data Limitations : Direct comparative bioactivity data for the target compound are absent in the provided evidence; inferences are based on structural analogues.

Diverse Sources : References include synthetic protocols (–3), crystallography tools (), and commercial data ().

Biologische Aktivität

5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core with a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and allows for effective cellular penetration. This property is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group improves the compound's hydrophobic characteristics, facilitating its entry into cells and enabling it to modulate various biological pathways. The mechanism of action may involve:

- Targeting Enzymatic Pathways : The compound may inhibit enzymes involved in critical cellular processes.

- Interference with Protein-DNA Interactions : It can bind to DNA or RNA, affecting transcription and replication processes.

- Modulation of Cell Signaling : The compound might influence signaling pathways that regulate cell growth and apoptosis.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid in various contexts:

Antiviral Activity

Research has demonstrated that derivatives of indole-2-carboxylic acids exhibit antiviral properties. For instance, one study reported that certain derivatives effectively inhibited HIV-1 integrase with IC50 values ranging from 0.13 μM to 47.44 μM, indicating strong antiviral potential due to their ability to disrupt viral replication mechanisms .

Anticancer Potential

The compound has been tested for anticancer activity against various cancer cell lines. A notable study revealed that modifications at specific positions on the indole core significantly enhanced inhibitory effects against cancer cells. For example, derivatives with a long-chain trifluorophenyl group showed improved activity by 5.3-fold compared to their parent compounds .

Case Studies and Research Findings

Here are some summarized findings from recent research:

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid, and what analytical techniques confirm its purity and structure?

- Methodological Answer : The synthesis typically involves condensation of a substituted indole precursor with a trifluoromethylphenyl moiety. For example, derivatives like 3-formyl-1H-indole-2-carboxylic acid are reacted with aryl halides or boronic acids under Suzuki-Miyaura coupling conditions, followed by purification via recrystallization or column chromatography . Key analytical techniques include:

Q. How is the crystal structure of this compound determined, and what software tools are recommended for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves monochromatic radiation (e.g., Cu-Kα), followed by structure solution via direct methods. For refinement:

- SHELXL is widely used for small-molecule refinement, leveraging least-squares minimization to optimize atomic coordinates and thermal parameters .

- Validation tools like PLATON or Mercury ensure geometric accuracy and detect disorders .

Advanced Research Questions

Q. When optimizing the synthesis of this compound, how can researchers address challenges such as low yields or byproduct formation?

- Methodological Answer :

- Reaction Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ for coupling), solvents (DMF vs. THF), and temperature. Microwave-assisted synthesis may reduce reaction time .

- Byproduct Mitigation : Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety to prevent side reactions. Monitor intermediates via TLC or LC-MS .

- Purification : Employ gradient elution in flash chromatography or preparative HPLC to isolate the target compound from regioisomers .

Q. In studies assessing its inhibitory activity, how should researchers design experiments to determine IC50 values accurately, and what factors might lead to variability in reported data?

- Methodological Answer :

- Assay Design : Use enzyme kinetics (e.g., FXIa inhibition) with fluorogenic substrates (e.g., BIOPHEN CS-21) in 96-well plates. Measure initial reaction rates under pseudo-first-order conditions .

- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50.

- Variability Sources :

- Enzyme lot-to-lot variability (normalize activity with a reference inhibitor).

- Substrate depletion (>10% conversion may skew results).

- Temperature/pH fluctuations during aPTT coagulation assays .

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding affinities for this compound?

- Methodological Answer :

- Validation Strategies :

- Perform molecular dynamics (MD) simulations to assess binding mode stability.

- Validate with site-directed mutagenesis of key residues in the target protein (e.g., FXIa’s S1 pocket) .

- Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

- Software Tools : AutoDock Vina for docking, AMBER for MD, and PyMOL for visualizing protein-ligand interactions .

Q. What strategies are effective in derivatizing the indole ring system to enhance the compound’s pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Functional Group Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to improve metabolic stability .

- Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to enhance oral bioavailability .

- Structure-Activity Relationship (SAR) : Systematically substitute the indole N-H with methyl or acyl groups to balance solubility and target affinity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data and NMR spectra for this compound?

- Methodological Answer :

- Crystallography vs. Solution-State Data :

- Crystallographic data may show a single conformation, while NMR reveals dynamic equilibria (e.g., rotamers). Use VT-NMR (variable temperature) to probe exchange processes .

- Cross-validate with DFT calculations to compare energy-minimized structures with experimental data .

- Software Cross-Check : Refine NMR assignments using Mnova and compare with Mercury -derived crystallographic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.